4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid
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Overview
Description
4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a thiophene-based structure. Thiophene derivatives are known for their diverse applications in materials science, organic electronics, and medicinal chemistry due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, which involves the coupling of a stannylated thiophene derivative with a halogenated benzoic acid derivative under palladium catalysis . The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon), a suitable solvent (e.g., tetrahydrofuran), and a base (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Introduction of halogen atoms or other electrophiles on the thiophene rings.
Scientific Research Applications
4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions and hydrogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
5-(5-Thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: A thiophene derivative with a similar core structure but different functional groups.
Thiophene-2-boronic acid pinacol ester: Another thiophene-based compound used in organic synthesis.
Uniqueness
4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a highly conjugated thiophene system. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science .
Properties
CAS No. |
612822-88-5 |
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Molecular Formula |
C21H14O2S3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid |
InChI |
InChI=1S/C21H14O2S3/c22-21(23)15-6-3-14(4-7-15)5-8-16-9-10-19(25-16)20-12-11-18(26-20)17-2-1-13-24-17/h1-13H,(H,22,23) |
InChI Key |
AUXRUMSCRZPZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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